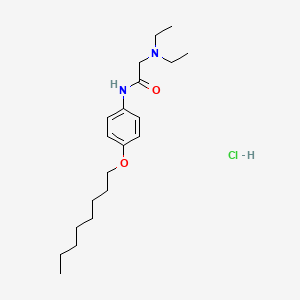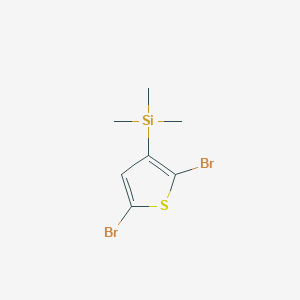
(2,5-Dibromothiophen-3-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3-(trimethylsilyl)thiophene is an organosilicon compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a trimethylsilyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the field of materials science and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(trimethylsilyl)thiophene typically involves the bromination of 3-(trimethylsilyl)thiophene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 2,5-Dibromo-3-(trimethylsilyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,5-Dibromo-3-(trimethylsilyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.
Polymerization: The compound can undergo polymerization to form polythiophenes, which are valuable in electronic applications.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene oxides.
Reduction: Formation of dihydrothiophenes.
科学研究应用
2,5-Dibromo-3-(trimethylsilyl)thiophene has several applications in scientific research:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Acts as a building block for the construction of complex molecules.
Catalysis: Used in the development of new catalytic systems for organic reactions.
作用机制
The mechanism of action of 2,5-Dibromo-3-(trimethylsilyl)thiophene in various reactions involves the activation of the thiophene ring and the subsequent substitution or addition of functional groups. The bromine atoms act as leaving groups, facilitating the formation of new bonds. The trimethylsilyl group can also be involved in protecting the thiophene ring during reactions, preventing unwanted side reactions.
相似化合物的比较
Similar Compounds
2,5-Dibromothiophene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
3-(Trimethylsilyl)thiophene: Lacks the bromine atoms, limiting its use in substitution reactions.
2,5-Dibromo-3-hexylthiophene: Contains a hexyl group instead of a trimethylsilyl group, affecting its solubility and reactivity.
Uniqueness
2,5-Dibromo-3-(trimethylsilyl)thiophene is unique due to the presence of both bromine atoms and a trimethylsilyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
38611-18-6 |
|---|---|
分子式 |
C7H10Br2SSi |
分子量 |
314.11 g/mol |
IUPAC 名称 |
(2,5-dibromothiophen-3-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10Br2SSi/c1-11(2,3)5-4-6(8)10-7(5)9/h4H,1-3H3 |
InChI 键 |
DNOFRKOBCHBBAJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(SC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)

![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
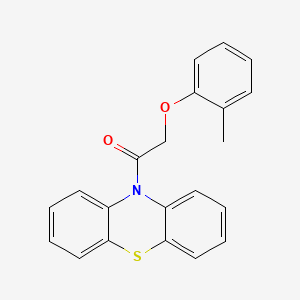
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

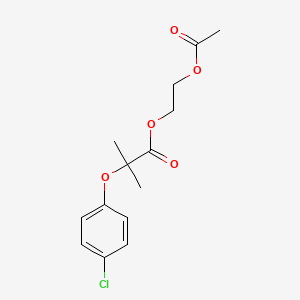
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
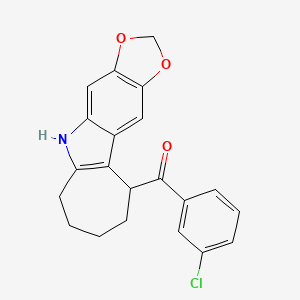

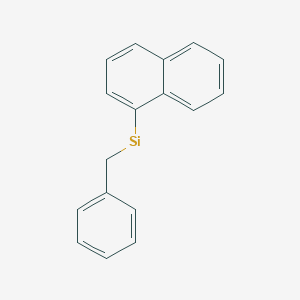
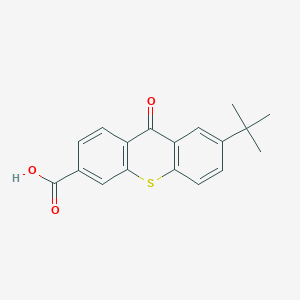
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
